molecular formula C10H13NO3 B13941177 Methyl 3-(6-methoxypyridin-2-yl)propanoate

Methyl 3-(6-methoxypyridin-2-yl)propanoate

Cat. No.: B13941177
M. Wt: 195.21 g/mol
InChI Key: GEEDBTAPPGZZFI-UHFFFAOYSA-N
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Description

Methyl 3-(6-methoxypyridin-2-yl)propanoate (CAS: 156094-67-6) is an ester derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and a propanoate moiety at the 2-position. Its molecular structure combines the aromaticity and basicity of the pyridine ring with the hydrolytic sensitivity of the ester group. This compound is commonly utilized as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic analogs with tailored biological activities .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 3-(6-methoxypyridin-2-yl)propanoate

InChI

InChI=1S/C10H13NO3/c1-13-9-5-3-4-8(11-9)6-7-10(12)14-2/h3-5H,6-7H2,1-2H3

InChI Key

GEEDBTAPPGZZFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating methoxy groups (e.g., in Methyl 3-(6-methoxypyridin-2-yl)propanoate) stabilize the pyridine ring, whereas halogens (Br, Cl) increase electrophilicity, as seen in Methyl 2-(5-bromo-6-methoxypyridin-2-yl)acetate .
  • Backbone Variations: Propanoate esters offer greater flexibility than acrylates or malonates, influencing conformational stability in binding interactions .

Reactivity Trends :

  • Halogenated analogs (e.g., bromo or chloro derivatives) exhibit higher reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy-substituted compounds .
  • Ester groups in this compound are susceptible to hydrolysis under acidic/basic conditions, similar to other propanoate esters .

Physicochemical Properties

  • Spectroscopic Data: IR: Ester carbonyl stretches (~1730–1750 cm⁻¹) are consistent across analogs, as observed in Methyl 3-acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate . NMR: Pyridine protons resonate between δ 7.0–7.5 ppm, while methoxy groups appear at δ 3.6–3.7 ppm. Halogen substituents cause deshielding of adjacent protons (e.g., δ 7.53 for 4'-H in ).
  • Polarity and Solubility : Carboxylic acid derivatives (e.g., 2-(4-bromo-6-methoxypyridin-2-yl)acetic acid) show higher water solubility due to ionizable groups, whereas esterified analogs are more lipophilic .

Biological Activity

Methyl 3-(6-methoxypyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

This compound is a derivative of pyridine, characterized by the presence of a methoxy group at the 6-position. This structural modification enhances its solubility and interaction with biological targets, which is crucial for its therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to act as an enzyme inhibitor, suggesting that it modulates various biochemical pathways by binding to target sites on these proteins. This interaction can lead to significant alterations in enzyme activity, potentially influencing disease processes.

MechanismDescription
Enzyme Inhibition Binds to enzymes, inhibiting their activity and altering metabolic pathways.
Receptor Binding Interacts with specific receptors, modulating signaling pathways.
Biomolecule Interaction Influences the behavior of various biomolecules, affecting cellular functions.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies have explored its potential as an antimicrobial agent, demonstrating effectiveness against various pathogens.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Preliminary research suggests that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibits specific enzymes involved in metabolic pathways associated with cancer progression, highlighting its potential as an anticancer agent .
  • Neuroprotective Study : In vitro experiments showed that this compound protects dopaminergic neurons from apoptosis induced by neurotoxins, suggesting its utility in treating Parkinson’s disease .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to the methoxy group positioning. This feature enhances its solubility and interaction with biological targets compared to other pyridine derivatives.

Table 2: Comparison with Similar Compounds

CompoundSolubilityBiological Activity
This compoundHighAntimicrobial, Anti-inflammatory
Methyl 3-amino-3-(pyridin-3-yl)propanoateModerateAnticancer
Ethyl 4-(pyridin-2-yl)thiazol-2-aminesLowLimited bioactivity

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